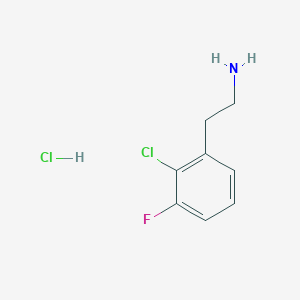

2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-3-fluorobenzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The resulting product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting the synthesis of neurotransmitters and other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride

- 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

- 2-Fluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride

Uniqueness

2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other specialized applications .

Biological Activity

2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro and a fluorine substituent on the phenyl ring, which significantly influences its reactivity and biological interactions. The compound's molecular formula is C8H9ClF, and its molecular weight is approximately 173.61 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chloro and fluorine substituents enhance binding affinity through hydrophobic interactions. This dual action can modulate enzyme activity and receptor signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of 2-(2-Chloro-3-fluorophenyl)ethan-1-amine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 0.0048 mg/mL to 0.0195 mg/mL against pathogens such as E. coli and Bacillus mycoides .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0048 |

| Compound B | B. mycoides | 0.0195 |

| Compound C | C. albicans | 0.0048 |

Neuroprotective Effects

Research has also explored the neuroprotective potential of similar amine compounds, particularly in the context of neurodegenerative disorders where nitric oxide synthase (nNOS) plays a critical role. Compounds with structural similarities have demonstrated the ability to selectively inhibit nNOS, thereby reducing neuroinflammation and protecting neuronal cells .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial properties of various halogenated amines, this compound exhibited significant inhibitory effects against Staphylococcus aureus. The study reported an inhibition zone of 22 mm, indicating strong bactericidal activity.

Case Study 2: Neuroprotection in Animal Models

A study involving animal models subjected to induced hypoxia demonstrated that administration of related compounds resulted in improved survival rates among newborn kits exposed to hypoxic conditions. This suggests that modifications in the structure can enhance protective effects against oxidative stress in neuronal tissues .

Research Findings

Recent literature highlights the importance of halogen substituents in enhancing the pharmacological profile of amine compounds:

- Enhanced Binding Affinity : The presence of electron-withdrawing groups like chlorine and fluorine improves the stability and binding affinity of the compound to its biological targets .

- Lipophilicity Modulation : Substitution patterns significantly affect lipophilicity, which is crucial for absorption and distribution in biological systems .

- Potential for Drug Development : The unique properties of this compound make it a promising candidate for further development in therapeutic applications targeting microbial infections and neurodegenerative diseases .

Properties

Molecular Formula |

C8H10Cl2FN |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

2-(2-chloro-3-fluorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9ClFN.ClH/c9-8-6(4-5-11)2-1-3-7(8)10;/h1-3H,4-5,11H2;1H |

InChI Key |

IHEVSKLAEMUUPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.